

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1345720

[Get Quote](#)

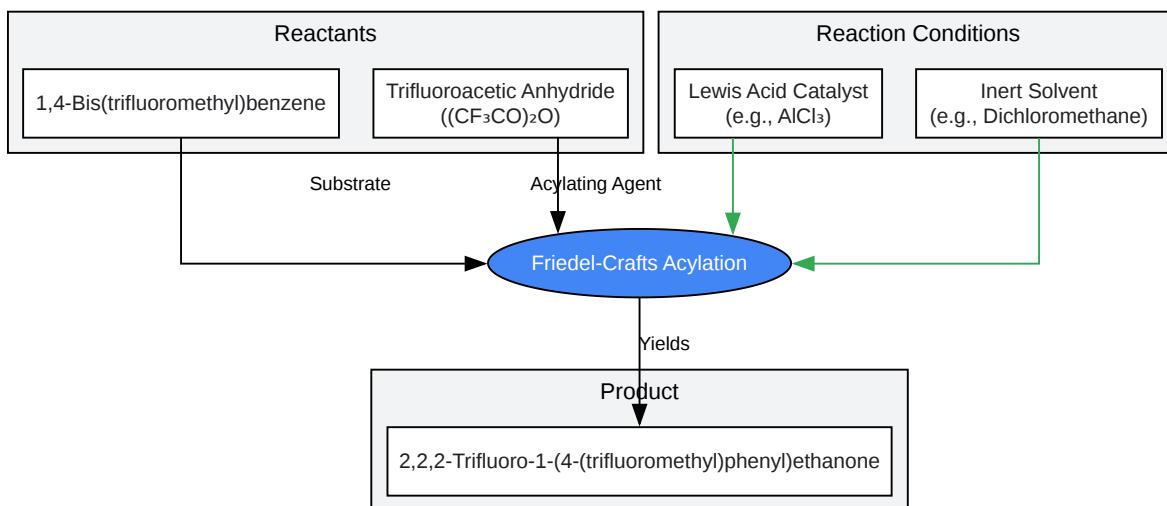
An In-depth Technical Guide to **2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone**

CAS Number: 74853-66-0[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, also known as α,α,α -Trifluoro-4-(trifluoromethyl)acetophenone, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development.[\[1\]](#) Its structure is characterized by a phenyl ring substituted with two trifluoromethyl (CF_3) groups, one directly on the ring and one on the adjacent ketone moiety. The presence of these trifluoromethyl groups imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents.[\[4\]](#)[\[5\]](#)

The trifluoromethyl group is a key pharmacophore in modern drug design.[\[6\]](#) Its high electronegativity, metabolic stability, and ability to increase lipophilicity can enhance a molecule's membrane permeability, binding affinity to biological targets, and pharmacokinetic profile.[\[4\]](#)[\[7\]](#) Consequently, trifluoromethylated building blocks like **2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone** are valuable intermediates for synthesizing complex active pharmaceutical ingredients (APIs).[\[6\]](#)[\[8\]](#) This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and professionals in drug development.


Physicochemical and Spectroscopic Data

The key physical and chemical properties of **2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone** are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

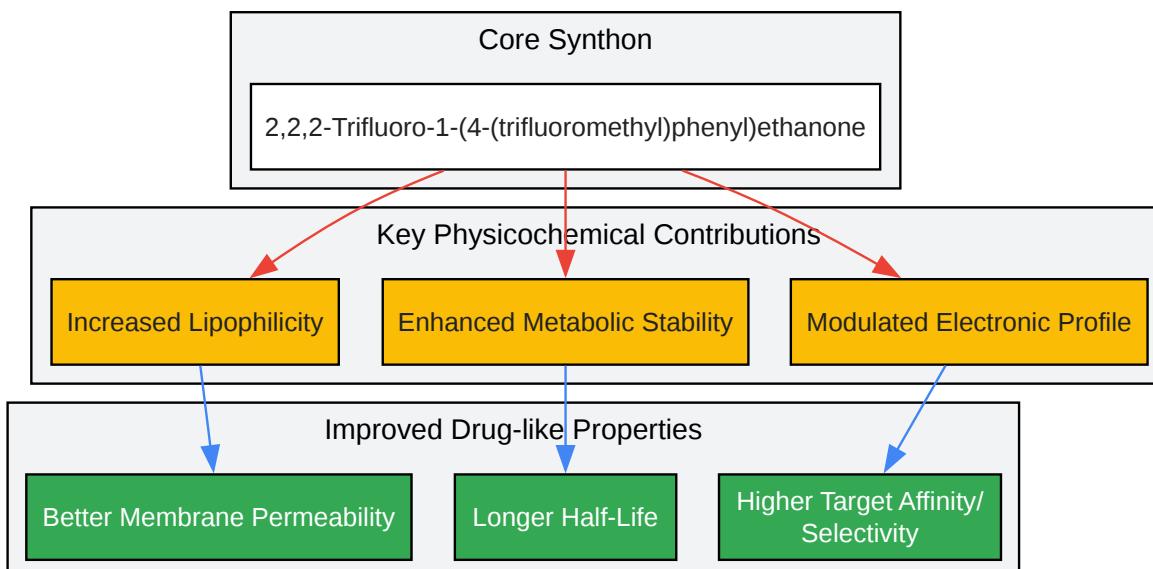
Property	Value	Reference
CAS Number	74853-66-0	[1] [2]
Molecular Formula	C ₉ H ₄ F ₆ O	[1]
Molecular Weight	242.12 g/mol	[1] [2]
Density	1.417 g/cm ³	[1] [2]
Boiling Point	75 °C at 20 mmHg	[1] [2]
Flash Point	73 °C	[1] [2]
Refractive Index	1.415	[1]
XLogP3	3.45	[1]

Synthesis and Logic

The synthesis of aryl trifluoromethyl ketones often involves the reaction of an organometallic reagent with a source of the trifluoroacetyl group or a Friedel-Crafts acylation. The diagram below illustrates a logical workflow for a common synthetic approach.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis via Friedel-Crafts acylation.


Applications in Drug Development and Medicinal Chemistry

The incorporation of trifluoromethyl groups is a well-established strategy for optimizing the properties of drug candidates. **2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone** serves as a valuable synthon for introducing these beneficial properties into target molecules.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[4]
- **Lipophilicity:** The CF_3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[4]

- Binding Interactions: The strong electron-withdrawing nature of the CF_3 group can alter the electronic properties of an aromatic ring and influence interactions with protein targets, potentially increasing binding affinity and selectivity.[4]
- Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing for fine-tuning of a compound's steric and electronic profile.[4]

This compound is a precursor for more complex molecules, including intermediates for widely used pharmaceuticals and agrochemicals. For example, structurally related compounds are key intermediates in the synthesis of drugs like Lotilaner, a veterinary vermifuge.[8]

[Click to download full resolution via product page](#)

Logical flow of property enhancement in drug design.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a structurally similar compound, which can be adapted for the target molecule. This protocol is based on established chemical transformations.[9][10]

Synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone via Nucleophilic Aromatic Substitution

This protocol describes the conversion of a trichlorophenyl precursor to a dichlorofluorophenyl derivative, illustrating a key transformation for fluorinated aromatics.[\[9\]](#)

Materials:

- 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol)
- Dry potassium fluoride (0.35 g, 4.32 mmol)
- Tetraphenylphosphonium bromide (0.015 g, 0.036 mmol)
- Sulfolane (3 ml)
- Heptane
- Silica gel

Procedure:

- To a solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone in sulfolane, add dry potassium fluoride and tetraphenylphosphonium bromide (phase transfer catalyst).[\[9\]](#)
- Stir the resulting reaction mixture at 160 °C for 5 hours.[\[9\]](#)
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, allow the mixture to cool to room temperature.
- Distill the reaction mixture under reduced pressure to remove the solvent and isolate the crude product.[\[9\]](#)
- Purify the collected fractions containing the product further using silica gel chromatography, eluting with pure heptane.[\[9\]](#)

- Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, as a colorless oil.[9]

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Fluorinated compounds and reagents should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. CAS#:74853-66-0 | 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE | Chemsoc [m.chemsoc.com]
- 3. 74853-66-0|2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
- 6. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinfo.com [nbinfo.com]
- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 10. US8946479B2 - Process for preparation of 4-fluoro- $\tilde{\beta}$ -[2methyl-1-oxopropyl]- $\tilde{\beta}$ -oxo- $\tilde{\alpha}$ -[$\tilde{\beta}$ - $\tilde{\alpha}$ -diphenylbenzene butane amide - Google Patents [patents.google.com]

- To cite this document: BenchChem. [2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345720#2-2-2-trifluoro-1-4-trifluoromethyl-phenyl-ethanone-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com